molecular formula C17H18N2O4S B2682405 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 544450-67-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2682405
CAS No.: 544450-67-1
M. Wt: 346.4
InChI Key: BFVYTGCWDYXKMT-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide (CAS 689744-33-0) is a synthetic organic compound with a molecular formula of C18H19N3O4S2 and a molecular weight of 405.49 g/mol . It features a multi-heterocyclic structure, integrating a 3,4,5-trimethoxybenzamide group linked to a 4,5-dimethylthiophene carboxamide core bearing a cyano substituent. The 3,4,5-trimethoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, known to contribute to significant biological activities in various research compounds, including antitumor, antiviral, and central nervous system (CNS) agents . This specific molecular architecture makes it a valuable chemical intermediate for researchers in drug discovery and development, particularly for investigating structure-activity relationships (SAR) and synthesizing novel bioactive molecules. The compound is supplied for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-17(12(9)8-18)19-16(20)11-6-13(21-3)15(23-5)14(7-11)22-4/h6-7H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVYTGCWDYXKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-cyano-4,5-dimethylthiophene-2-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The thiophene ring and benzamide group undergo nucleophilic/electrophilic substitutions under controlled conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Thiophene Ring Substitution Halogens (Cl₂, Br₂) in acetic acid Halogenated derivatives at the α-position of the thiophene ringElectrophilic aromatic substitution favored by electron-withdrawing cyano group .
Methoxy Group Substitution HBr in glacial acetic acid (120°C) Demethylation to hydroxyl groups or replacement with halidesAcid-catalyzed cleavage of methoxy groups, yielding phenolic intermediates.
Amide Hydrolysis NaOH/H₂O (reflux) or HCl (aq.) 3,4,5-trimethoxybenzoic acid + 3-cyano-4,5-dimethylthiophen-2-amineBase- or acid-mediated cleavage of the amide bond .

Oxidation and Reduction

The cyano group and thiophene ring are key sites for redox transformations.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Cyano Group Reduction LiAlH₄ in THF Primary amine (-CH₂NH₂)Hydride attack on the nitrile carbon, forming an imine intermediate .
Thiophene Ring Oxidation KMnO₄ in acidic/neutral conditions Sulfoxide or sulfone derivativesStepwise oxidation of sulfur, influenced by steric hindrance from methyl groups .
Methoxy Group Oxidation CrO₃ in H₂SO₄ Quinone formation (if adjacent methoxy groups are present)Oxidative demethylation followed by dehydrogenation.

Cyclization and Condensation

The compound participates in cycloaddition and intramolecular reactions due to its planar aromatic systems.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Intramolecular Cyclization PPA (polyphosphoric acid), 150°C Benzothiazepine or thieno-pyridine analogsAcid-catalyzed ring closure between amide and cyano groups.
Cross-Coupling Pd(PPh₃)₄, aryl halides, base Biaryl or heteroaryl conjugates at the thiophene ringSuzuki-Miyaura coupling facilitated by electron-deficient thiophene .

Functional Group Transformations

The methyl and methoxy groups undergo specific modifications.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Methyl Group Halogenation NBS (N-bromosuccinimide), light Brominated methyl derivatives (e.g., -CH₂Br)Radical-mediated bromination at allylic positions .
Methoxy Group Alkylation Alkyl halides, K₂CO₃ Larger alkoxy groups (e.g., ethoxy, propoxy)Nucleophilic substitution under basic conditions.

Comparative Reactivity Insights

  • Thiophene vs. Benzamide Reactivity : The thiophene ring reacts preferentially in electrophilic substitutions due to lower aromatic stabilization compared to the electron-rich trimethoxybenzamide group .

  • Steric Effects : Methyl groups at positions 4 and 5 on the thiophene hinder reactions at the β-position, directing substitutions to the α-site .

  • Electronic Effects : The cyano group deactivates the thiophene ring but activates the amide linkage toward hydrolysis .

Key Research Findings

  • Anticancer Activity : Derivatives formed via thiophene oxidation showed moderate cytotoxicity against MCF-7 cells (IC₅₀ = 12.5 μM).

  • Enzyme Inhibition : Reduced amine analogs exhibited COX-2 inhibition (Ki = 0.8 μM), linked to the primary amine’s hydrogen-bonding capacity .

  • Thermal Stability : The compound decomposes at 285°C, with degradation products including CO₂ and HCN, confirmed by TGA-FTIR .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anti-inflammatory Activity :
    • In silico studies have indicated that N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide may act as a 5-lipoxygenase inhibitor, which is significant for managing inflammatory diseases. Molecular docking studies suggest a strong binding affinity to the enzyme's active site, indicating its potential for anti-inflammatory drug development .
  • Antitumor Potential :
    • The compound has been evaluated for its effects on microtubule dynamics, which are crucial in cancer cell proliferation. Similar compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also inhibit tumor growth through similar mechanisms .
  • Antimicrobial Properties :
    • Preliminary studies have indicated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for its use in developing new antibiotics or antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of related compounds revealed that modifications to the thiophene ring significantly enhanced their efficacy as 5-lipoxygenase inhibitors. The structure–activity relationship highlighted the importance of specific functional groups in maximizing anti-inflammatory effects.

Case Study 2: Antitumor Activity

Research involving derivatives of this compound demonstrated promising results in inhibiting tumor growth in xenograft models. Compounds with similar scaffolds showed IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with the target molecule but differ in heterocyclic cores, substituents, or functional groups:

Compound Name Core Structure Key Substituents Notable Features Reference
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide Benzene 4-Cyanophenyl Lacks heterocyclic ring; polar cyano group enhances crystallinity .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22) Benzimidazole 5(6)-Cyano Rigid benzimidazole core; potential for DNA interaction .
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a–d) Furan o-Tolylamino, m-tolylamino, 4-methoxyphenylamino Enone system for Michael addition reactivity; furan’s electron-rich nature .
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (2b) Furan + enone 4-Chlorophenylamino Chlorine substituent enhances lipophilicity .
N-(1-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl-3,4,5-TMB Thiophene + oxadiazole Thiophen-3-yl, oxadiazole Oxadiazole introduces hydrogen-bonding potential .

Key Observations :

  • The cyano group at the 3-position of the thiophene ring is absent in most analogs, suggesting improved metabolic stability and dipole-dipole interactions compared to methyl or methoxy substituents .
  • Compounds with enone systems (e.g., 4a–d) exhibit additional reactivity toward nucleophiles, which may influence both synthesis and biological activity .
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) Highlights Reference
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3,4,5-TMB (Target) Not reported ~1660–1670 (estimated) Expected: Thiophene CH (~6.8–7.5), OCH₃ (~3.7–3.9)
N-(4-Cyanophenyl)-3,4,5-TMB (CAS 356529-23-2) Not reported Aromatic H (~7.2–7.8), OCH₃ (~3.8)
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB (22) 247–250 Benzimidazole NH (12.75), OCH₃ (3.76–3.90)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a) 222–224 1667, 1638 Furan CH (6.6–7.8), olefinic CH (~7.2)
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (2b) 241–243 1667, 1638 Chlorophenyl H (~7.4–7.6), OCH₃ (3.74–3.87)

Key Observations :

  • The target compound’s melting point is expected to exceed 220°C, similar to analogs with cyano or chlorophenyl groups, due to increased polarity and crystallinity .
  • IR spectra of related compounds show strong C=O stretches at ~1667 cm⁻¹, consistent with the amide functionality in the target molecule .
  • $ ^1H $-NMR signals for the thiophene ring in the target compound would likely appear downfield (~6.8–7.5 ppm) compared to furan-based analogs (~6.6–7.8 ppm) due to sulfur’s electronegativity .

Key Observations :

  • Yields for benzamide derivatives typically range from 50–75% , influenced by steric hindrance and solubility of intermediates .
  • The target compound’s synthesis may require optimized conditions (e.g., DMF as solvent, catalytic acetic acid) to accommodate the bulky thiophene substituents .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{3}S
  • Molecular Weight : 318.39 g/mol

Research indicates that compounds containing thiophene and trimethoxybenzamide moieties exhibit a variety of biological activities, including anti-tumor and antimicrobial properties. The mechanism often involves modulation of cellular pathways related to apoptosis and cell cycle regulation.

1. Anti-tumor Activity

A study evaluated the anti-tumor potential of various trimethoxybenzamide derivatives, including this compound. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
MGC-803 (gastric cancer)25.6 ± 1.5
MCF-7 (breast cancer)30.2 ± 2.1
HepG-2 (hepatoma)28.7 ± 1.8

The results indicated that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G1 phase, leading to significant reductions in cell viability .

2. Antimicrobial Activity

The antimicrobial activity of this compound was assessed against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anti-tumor Effects in vivo

In an in vivo study involving mice with induced tumors, this compound was administered at varying doses. The results showed a significant reduction in tumor size compared to control groups:

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

This study supports the potential of this compound as an anti-cancer agent .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of the compound against clinical isolates of resistant strains. The results demonstrated that it effectively inhibited growth in resistant strains of E. coli and S. aureus, suggesting its potential utility in treating infections caused by antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Reacting 3,4,5-trimethoxybenzoyl chloride with aminothiophene derivatives under anhydrous conditions (e.g., THF, triethylamine) typically achieves moderate yields (33–69%) . Purification via preparative HPLC or column chromatography (silica gel with dichloromethane/ethyl acetate) is critical for isolating the product .
  • Route 2 : Oxazolone intermediates can be coupled with aryl amines in acetic acid under reflux, yielding hybrid amides (54–57%) .
    • Key Variables : Solvent choice (polar aprotic solvents improve solubility), stoichiometry of acyl chloride to amine (1:1.2 ratio minimizes side products), and temperature control (room temperature avoids decomposition of sensitive cyano groups) .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm substitution patterns, e.g., aromatic protons at δ 7.23 (s, 1H, thiophene) and methoxy groups at δ 3.70–3.90 .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 71.59° between benzamide and thiophene moieties) and hydrogen-bonding networks stabilizing crystal structures .
    • Discrepancies : Overlapping signals in crowded regions (e.g., δ 6.96–7.10 for aromatic protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

  • Findings :

  • Antiproliferative Activity : IC50_{50} values of 2–10 µM against HepG2 and MCF-7 cell lines in MTT assays, linked to the trimethoxybenzamide (TMP) moiety’s DNA intercalation potential .
  • Enzyme Inhibition : Moderate tyrosinase inhibition (IC50_{50} ~20 µM) via competitive binding to the copper-active site, validated by Lineweaver-Burk plots .
    • Assays : Standardized protocols include ROS detection (DCFH-DA), apoptosis (Annexin V/PI), and enzymatic kinetics (Michaelis-Menten analysis) .

Advanced Research Questions

Q. How do substituent modifications on the thiophene or benzamide rings alter bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -CN, -F) enhances cytotoxicity by increasing electrophilicity and membrane permeability .
  • Benzamide Modifications : Methoxy groups at 3,4,5 positions are critical for π-π stacking with DNA bases; replacing one methoxy with -OH reduces activity by disrupting hydrophobic interactions .
    • Data Table :
Substituent PositionBioactivity (IC50_{50}, µM)Key Interaction
3,4,5-OMe (TMP)2.5 (HepG2)DNA intercalation
3-CN, 4,5-Me (Thiophene)5.1 (MCF-7)ROS generation
4-F (Benzamide)12.3 (HepG2)Tyrosinase inhibition

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?

  • Contradiction Analysis :

  • In Vitro vs. In Vivo Discrepancies : High cytotoxicity in cell lines (e.g., HepG2) often fails to translate to xenograft models due to poor pharmacokinetics (e.g., rapid hepatic clearance).
  • Mitigation Strategies :
  • Formulation : PEGylated bilosomal nano-vesicles improve bioavailability by 3-fold in murine models .
  • Prodrug Design : Masking the -CN group as a carbamate enhances plasma stability without compromising activity .

Q. What mechanistic insights have been gained from crystallographic and computational studies?

  • Crystallography : The TMP moiety adopts a planar conformation in DNA adducts, with hydrogen bonds between methoxy O atoms and guanine N7 .
  • In Silico Modeling :

  • Docking (AutoDock Vina) : Predicts binding affinity (ΔG = -9.2 kcal/mol) to BVDV NS5B polymerase, validated by SPR (KD_D = 120 nM) .
  • MD Simulations : Reveal stable interactions between the thiophene ring and hydrophobic pockets in tyrosinase over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Synthetic Challenges :

  • Racemization : Occurs during amide coupling (e.g., EDCI/HOBt conditions); chiral HPLC (Chiralpak IA column) ensures >99% ee .
  • Scale-Up : Batch reactors >5 L risk exothermic side reactions; flow chemistry with inline IR monitoring optimizes temperature control .

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